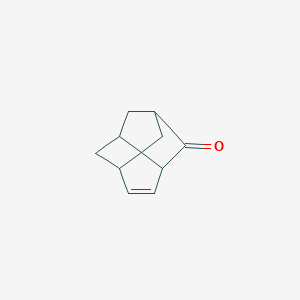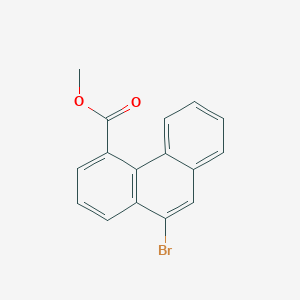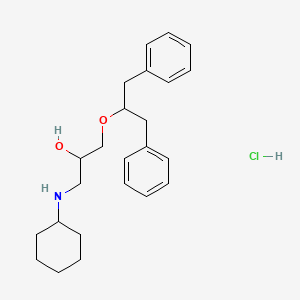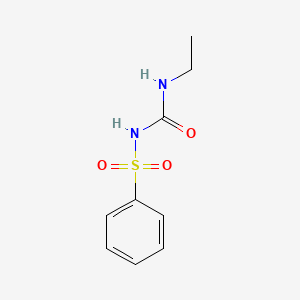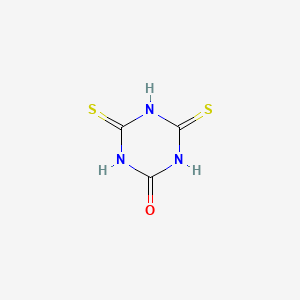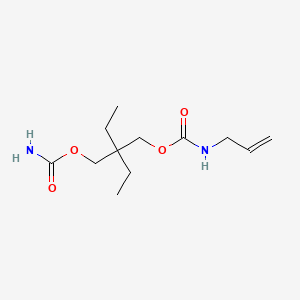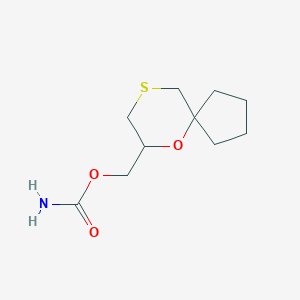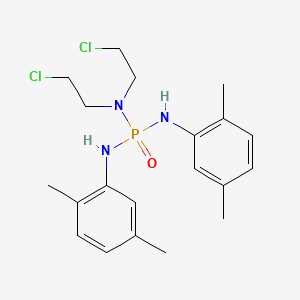
N,N-Bis(2-chloroethyl)-N',N''-bis(2,5-dimethylphenyl)phosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bis(2-chloroethyl) groups and bis(2,5-dimethylphenyl) groups attached to a phosphoric triamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide typically involves the reaction of 2-chloroethylamine with 2,5-dimethylphenylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phosphoric triamide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical tool in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, including DNA synthesis and repair mechanisms, which can result in cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to form covalent bonds with nucleophilic sites in biomolecules is a key aspect of its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,4-dimethylphenyl)phosphoric triamide
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,6-dimethylphenyl)phosphoric triamide
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(3,5-dimethylphenyl)phosphoric triamide
Uniqueness
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide is unique due to the specific positioning of the dimethylphenyl groups, which can influence its reactivity and interaction with biological targets
Eigenschaften
CAS-Nummer |
27578-77-4 |
|---|---|
Molekularformel |
C20H28Cl2N3OP |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
N-[bis(2-chloroethyl)amino-(2,5-dimethylanilino)phosphoryl]-2,5-dimethylaniline |
InChI |
InChI=1S/C20H28Cl2N3OP/c1-15-5-7-17(3)19(13-15)23-27(26,25(11-9-21)12-10-22)24-20-14-16(2)6-8-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H2,23,24,26) |
InChI-Schlüssel |
ONLCNUVSQIKLQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NP(=O)(NC2=C(C=CC(=C2)C)C)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


